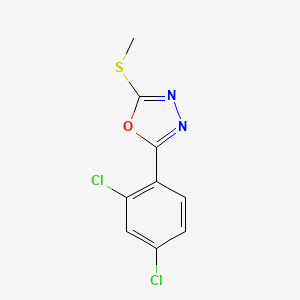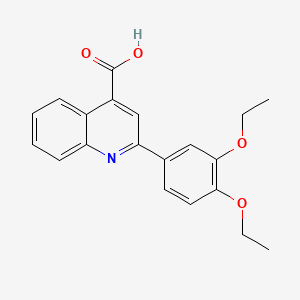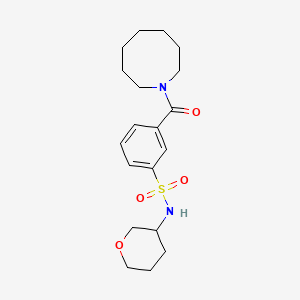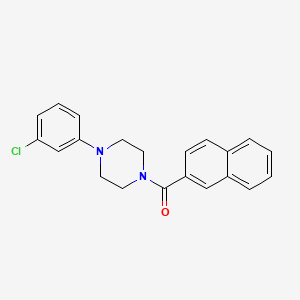
2-(2,4-二氯苯基)-5-(甲硫基)-1,3,4-恶二唑
描述
The 1,3,4-oxadiazole derivatives, including 2-(2,4-dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole, are compounds of significant interest due to their diverse biological activities and applications in various fields of chemistry and materials science. These compounds have been studied for their optoelectronic properties, indicating potential uses in electronic devices and as part of luminescent materials (Wang et al., 2006).
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves high-yield strategies, including the reaction of hydrazides with carboxylic acids or their derivatives under various conditions. Notably, novel methods have been developed for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, showcasing the versatility and adaptability of synthetic approaches for these compounds (Ramazani & Rezaei, 2010).
Molecular Structure Analysis
Molecular structure characterization of 1,3,4-oxadiazole derivatives, including X-ray diffraction and density functional theory (DFT) studies, supports the understanding of their stability, molecular interactions, and spatial configuration. These studies provide insights into how these molecules assemble in the solid state and their electronic structures (Şahin et al., 2012).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives undergo various chemical reactions, contributing to their versatile applications. For instance, they can participate in reactions leading to the formation of novel compounds with potentially enhanced or specialized properties. These reactions and the properties of the resulting compounds are critical for their applications in medicinal chemistry and materials science.
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, including melting points, solubility, and stability, are crucial for their practical applications. Their stability under different conditions and their luminescent properties are particularly important for their use in electronic devices and as luminescent materials (Kaminorz et al., 2000).
科学研究应用
抗真菌性能和几丁质酶抑制
- 生物活性和机制: 具有2-(2,4-二氯苯基)-5-(甲硫基)-1,3,4-恶二唑/噻二唑结构的化合物表现出显著的抗真菌活性。例如,特定的衍生物对真菌生长表现出抑制作用,并且可以作为几丁质酶的抑制剂,几丁质酶是真菌病原体必需的酶 (徐等人,2011).
合成和抗真菌活性
- 衍生物合成: 已经探索了从2,4-二氯苯甲酰肼合成类似芳基腙和2,5-二取代-1,3,4-恶二唑的衍生物。这些化合物对特定真菌菌株表现出杀真菌毒性 (Dutta、Goswami 和 Kataky,1986).
杀真菌剂
- 杀真菌剂功效: 已经合成并测试了各种取代的1,3,4-恶二唑衍生物的杀真菌性能,对弯孢假丝壳和链格孢属真菌等生物表现出显著的活性 (Goswami、Kataky、Baruah 和 Nath,1984).
发光材料
- 光学和电学性能: 取代的1,3,4-恶二唑,包括二氯苯基变体,已被研究作为LED中的发光材料,显示出有效的蓝色和绿色发射,这对于有机发光二极管(OLED)等应用至关重要 (Kaminorz、Schulz 和 Brehmer,2000).
绿色合成方法
- 环保合成: 研究重点是开发用于制备2-芳基-1,3,4-恶二唑的绿色合成方法,包括水基反应介质和节能工艺 (朱、邹、邵和李,2015).
土壤降解研究
- 环境影响: 已经研究了相关农药在土壤中的降解,表明土壤pH是降解过程中的关键因素 (黄安先,2015).
抗菌评价
- 抗菌活性: 合成了新型的2-芳基-5-((1-芳基-1H-1,2,3-三唑-4-基)甲硫基)-1,3,4-恶二唑,并评估了它们的体外抗菌和抗真菌活性,对各种微生物菌株表现出有效性 (Sindhu、Singh、Khurana、Sharma 和 Aneja,2013).
细胞毒性和微管蛋白抑制
- 细胞毒剂和微管蛋白抑制: 某些1,3,4-恶二唑类似物已被确定为有效的细胞毒剂和微管蛋白抑制剂,在癌症治疗中具有潜力 (Ahsan 等人,2017).
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-5-methylsulfanyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS/c1-15-9-13-12-8(14-9)6-3-2-5(10)4-7(6)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKJKVZWTPIOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5652131.png)
![8-[2-(3-methyl-4H-1,2,4-triazol-4-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5652138.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-pyridin-4-ylacetamide](/img/structure/B5652155.png)
![4-ethyl-5-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5652164.png)

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5652186.png)
![rel-(1S,6R)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5652190.png)
![N~1~-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-N~2~-isopropylglycinamide](/img/structure/B5652191.png)
![4-methyl-1-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2(1H)-quinolinone](/img/structure/B5652198.png)



![(3R*,4S*)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5652231.png)
![3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5652238.png)